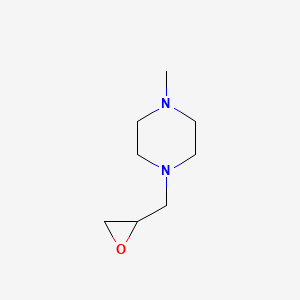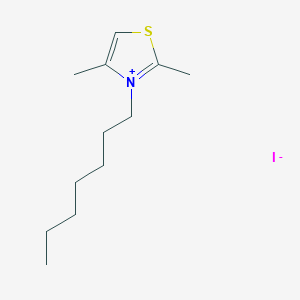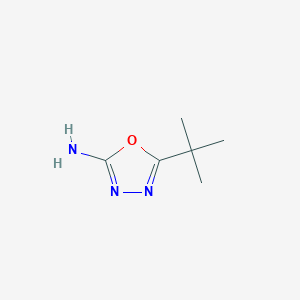
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Fluorophenyl)-1H-imidazole-5-carboxamide (FPC) is a small molecule compound that has been studied for its potential applications in various areas of scientific research. FPC is a member of the imidazole family of compounds, which are known for their ability to interact with a wide variety of biological targets. FPC has been studied for its potential to inhibit enzymes, modulate protein-protein interactions, and regulate gene expression. The compound has also been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Structural Elucidation and Chemical Synthesis
The compound N-(2-fluorophenyl)-1H-imidazole-5-carboxamide, with its complex structure, plays a crucial role in the structural elucidation of related compounds. Girreser, Rösner, and Vasilev (2016) showcased the intricate process of determining the structure of a cannabimimetic designer drug, utilizing nuclear magnetic resonance (NMR) and mass spectrometric (MS) techniques. Their study emphasized the importance of comparing predicted and observed chemical shifts, particularly in carbon atoms, to accurately identify the compound’s structure (Girreser, Rösner & Vasilev, 2016). Similarly, McLaughlin et al. (2016) identified and characterized a 'research chemical,' highlighting the potential for mislabeling in the realm of research chemicals and the necessity for thorough analytical characterization to ensure accurate identification (McLaughlin et al., 2016).
Crystallography and Molecular Analysis
The compound’s structure and derivatives have also been a focus in crystallography and molecular analysis studies. Qin et al. (2019) conducted a comprehensive analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide, revealing its molecular structure through various spectroscopic methods and X-ray diffraction. The study utilized density functional theory (DFT) to validate the molecular structure, providing insights into the compound's physicochemical properties (Qin et al., 2019).
Development of Chemical Reactions
In the realm of chemical synthesis, Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using the Migita reaction. They developed this reaction into a general method for thioaryl halide cross-coupling, demonstrating its utility in synthesizing key intermediates for pharmaceuticals (Norris & Leeman, 2008).
Polymorphism and Intermolecular Interactions
Rybarczyk-Pirek et al. (2014) discussed the temperature-dependent polymorphism of a derivative, emphasizing the role of intermolecular contacts in crystal packing. The study highlighted the intricate molecular rearrangements in the crystal state and the significance of intramolecular hydrogen bonding (Rybarczyk-Pirek et al., 2014).
Anticancer Research
In the field of medicinal chemistry, Karki et al. (2011) synthesized and evaluated novel imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent anticancer agents. Their research provides valuable insights into the cytotoxic activities of these compounds, marking their potential in developing chemotherapeutic agents (Karki et al., 2011).
Properties
IUPAC Name |
N-(2-fluorophenyl)-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYAJCSMMZRZDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














